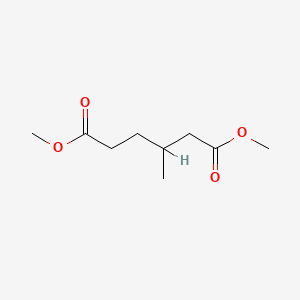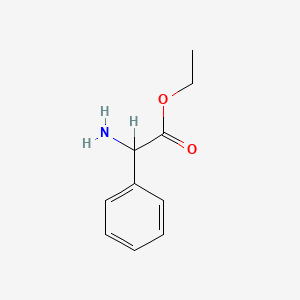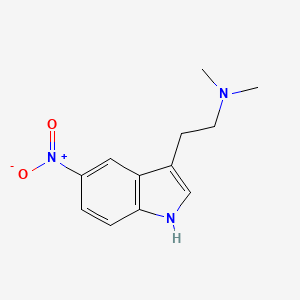
5-Chloro-3-(methylthio)-1h-1,2,4-triazole
概要
説明
5-Chloro-3-(methylthio)-1h-1,2,4-triazole: is a chemical compound belonging to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms. This compound is characterized by the presence of a chlorine atom at the 5-position and a methylthio group at the 3-position of the triazole ring. Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-3-(methylthio)-1h-1,2,4-triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-chloro-1,2,4-triazole with methylthiolating agents under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including the use of catalysts and solvents to enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions: 5-Chloro-3-(methylthio)-1h-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The chlorine atom can be reduced to form the corresponding dechlorinated triazole.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium thiocyanate.
Major Products:
Oxidation: Formation of 5-chloro-3-(methylsulfinyl)-1h-1,2,4-triazole or 5-chloro-3-(methylsulfonyl)-1h-1,2,4-triazole.
Reduction: Formation of 3-(methylthio)-1h-1,2,4-triazole.
Substitution: Formation of various substituted triazoles depending on the nucleophile used.
科学的研究の応用
Chemistry: 5-Chloro-3-(methylthio)-1h-1,2,4-triazole is used as an intermediate in the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential antimicrobial and antifungal properties. Triazole derivatives are known to inhibit the growth of certain microorganisms, making them valuable in the development of new antibiotics and antifungal agents.
Medicine: The compound is investigated for its potential therapeutic applications. Triazole derivatives have shown promise in the treatment of diseases such as cancer, cardiovascular disorders, and neurological conditions. Research is ongoing to explore the efficacy and safety of these compounds in clinical settings.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, such as herbicides and fungicides. Its chemical properties make it suitable for use in formulations designed to protect crops from pests and diseases.
作用機序
The mechanism of action of 5-Chloro-3-(methylthio)-1h-1,2,4-triazole involves its interaction with specific molecular targets. In biological systems, triazole derivatives are known to inhibit enzymes involved in essential metabolic pathways. For example, they can inhibit cytochrome P450 enzymes, which play a crucial role in the biosynthesis of ergosterol, an essential component of fungal cell membranes. By disrupting ergosterol synthesis, triazole compounds exert their antifungal effects.
類似化合物との比較
5-Chloro-1h-1,2,4-triazole: Lacks the methylthio group, which may result in different chemical and biological properties.
3-(Methylthio)-1h-1,2,4-triazole: Lacks the chlorine atom, which may affect its reactivity and biological activity.
5-Chloro-3-(ethylthio)-1h-1,2,4-triazole: Contains an ethylthio group instead of a methylthio group, which may influence its chemical behavior and applications.
Uniqueness: The presence of both the chlorine atom and the methylthio group in 5-Chloro-3-(methylthio)-1h-1,2,4-triazole imparts unique chemical properties, such as increased reactivity towards nucleophiles and potential biological activity. These structural features make it a valuable compound for research and industrial applications.
特性
IUPAC Name |
5-chloro-3-methylsulfanyl-1H-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4ClN3S/c1-8-3-5-2(4)6-7-3/h1H3,(H,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHSLSIPPSDHLTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NNC(=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00308674 | |
| Record name | 5-Chloro-3-(methylsulfanyl)-1H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00308674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51108-40-8 | |
| Record name | 51108-40-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=207098 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Chloro-3-(methylsulfanyl)-1H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00308674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




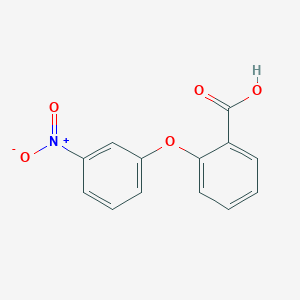



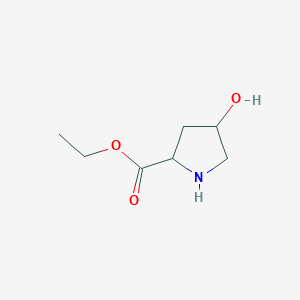
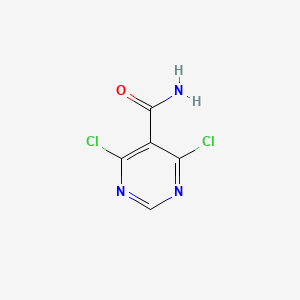
![1-{[4-(Bromomethyl)phenyl]thio}-2-nitro-4-(trifluoromethyl)benzene](/img/structure/B1604901.png)

